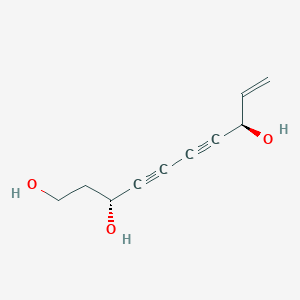
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- es un compuesto orgánico con la fórmula molecular C10H12O3. Este compuesto se caracteriza por su estructura única, que incluye una cadena deceno con dos enlaces triples (diyno) y tres grupos hidroxilo (triol). La notación (3R,8R) indica la estereoquímica específica de la molécula, que es importante para su actividad biológica y propiedades químicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- típicamente implica múltiples pasos, comenzando con moléculas orgánicas más simplesLa estereoquímica se controla mediante catalizadores quirales o materiales de partida .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza un alto rendimiento y pureza del producto final. Las condiciones específicas, como la temperatura, la presión y la elección de solventes, se optimizan para maximizar la eficiencia y minimizar los costos .
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- se somete a diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: Los enlaces triples se pueden reducir a enlaces dobles o simples.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) con un catalizador de paladio (Pd/C) se utiliza a menudo para la reducción de enlaces triples.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir aldehídos o cetonas, mientras que la reducción de los enlaces triples puede producir alquenos o alcanos .
Aplicaciones Científicas De Investigación
9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo pueden formar enlaces de hidrógeno con moléculas biológicas, mientras que la estructura diyna puede interactuar con enzimas y receptores. Estas interacciones pueden modular diversos procesos biológicos, lo que lleva a los efectos observados .
Comparación Con Compuestos Similares
Compuestos Similares
1,9-Heptadecadien-4,6-diyno-3,8-diol: Otro compuesto con una estructura diyna similar pero con una cadena de carbono más larga.
(9Z)-1,9-Heptadecadien-4,6-diyno-3,8-diol: Estructura similar con diferente estereoquímica.
Unicidad
9-Deceno-4,6-diyno-1,3,8-triol, (3R,8R)- es único debido a su estereoquímica específica y la presencia de tres grupos hidroxilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
693288-19-6 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol |
InChI |
InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1 |
Clave InChI |
HCTNZAAVSRVKLJ-ZJUUUORDSA-N |
SMILES isomérico |
C=C[C@H](C#CC#C[C@@H](CCO)O)O |
SMILES canónico |
C=CC(C#CC#CC(CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

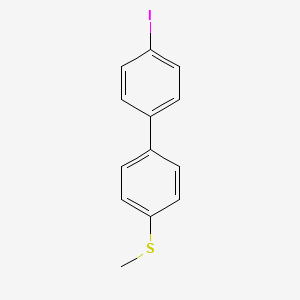
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
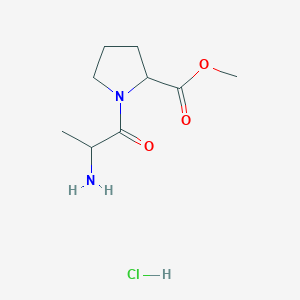

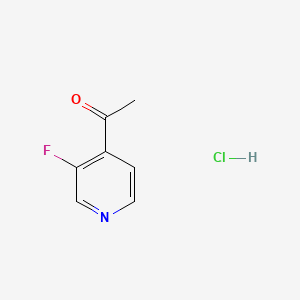
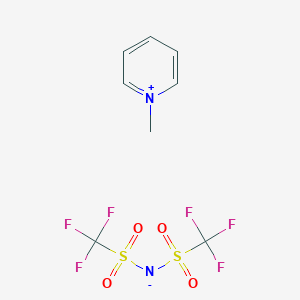
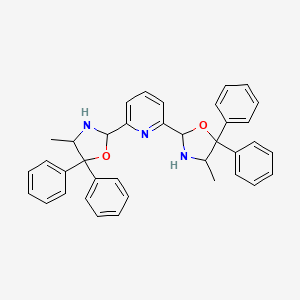
![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)

